molecular formula C10H14FN3O B2997803 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2199903-68-7

5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine

Cat. No. B2997803
CAS RN: 2199903-68-7
M. Wt: 211.24
InChI Key: LZADSPJXLUVALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is a chemical compound used in scientific research. Its diverse applications include drug discovery, medicinal chemistry, and pharmaceutical development. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Methods

The compound can be synthesized from various commercially available materials. For instance, “5-Fluoro-1- (2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile” was developed from “2-chloro-5-fluoronicotinic acid”, a commercially available material, in an overall yield of 48.3% . This indicates that “5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” could be synthesized using similar methods.

Biological Activity

While the specific biological activity of “5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is not detailed in the sources, compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” may exhibit similar activities.

properties

IUPAC Name

5-fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-14-4-2-3-9(14)7-15-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZADSPJXLUVALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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